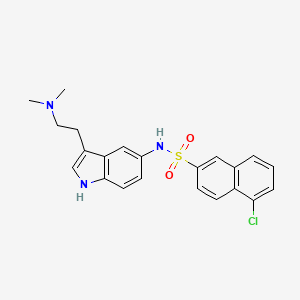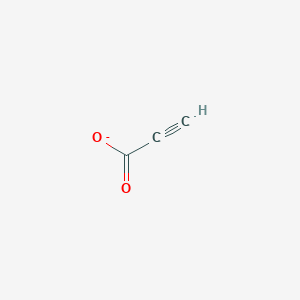
Propynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.
Scientific Research Applications
Vibrational Spectra Studies
Propynoate, particularly propynoic acid and sodium this compound, has been studied for its vibrational spectra. Research conducted by Katon and McDevitt (1965) explored both the infrared and Raman spectra of propynoic acid and sodium this compound, including their deuterium-substituted compounds. This research contributes to understanding the fundamental frequencies of these compounds (Katon & McDevitt, 1965).
Agricultural and Environmental Applications
In a study focused on reducing methane production in agriculture, this compound was used as an inhibitor. Patra and Yu (2013) found that this compound, combined with other substances, could decrease methane production, indicating potential applications in mitigating methane emissions from ruminants (Patra & Yu, 2013).
Solid-State Polymerization
Jaufmann et al. (2000) investigated the γ-ray-induced solid-state polymerization of sodium this compound. Their research indicated that exposure to γ-rays led to the formation of an acetylenic polymer, demonstrating the potential of this compound in polymer science (Jaufmann et al., 2000).
Chemical Synthesis
Propynoates are integral in various chemical syntheses. Shu et al. (2017) developed an efficient methodology for synthesizing propynoates and propynenitriles, highlighting their significance in the production of substituted acetylenes (Shu et al., 2017).
Catalysis Research
The role of this compound in catalysis was explored by Zhang et al. (2010), who studied the Palladium (II) catalyzed reactions of allyl this compound. Their findings contribute to the understanding of reaction mechanisms involving this compound in the presence of halide ions (Zhang et al., 2010).
Coordination Chemistry
Huskens et al. (1996) researched the coordination of this compound (propionate) in lanthanide(III) complexes. Their work adds to the knowledge of complexation behavior and thermodynamics in coordination chemistry (Huskens et al., 1996).
properties
Molecular Formula |
C3HO2- |
|---|---|
Molecular Weight |
69.04 g/mol |
IUPAC Name |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
InChI Key |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
Canonical SMILES |
C#CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



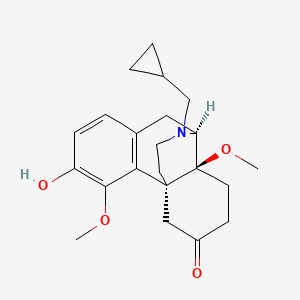

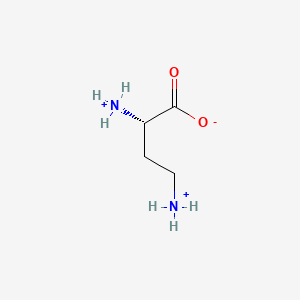
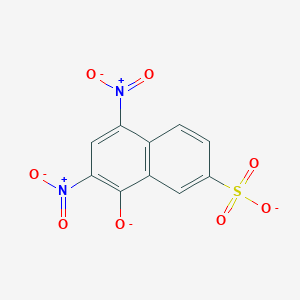
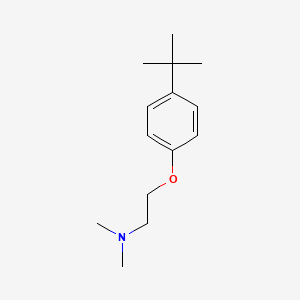
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
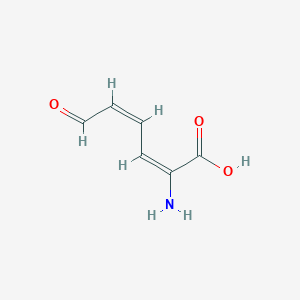
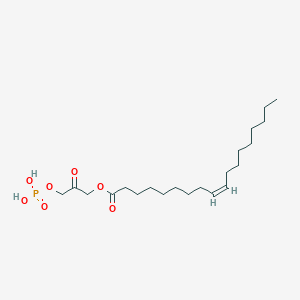
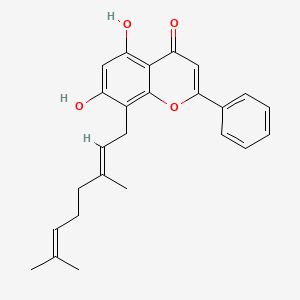
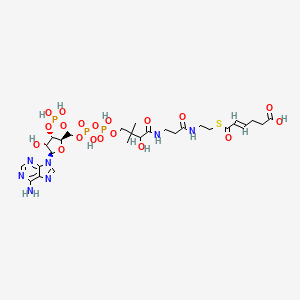
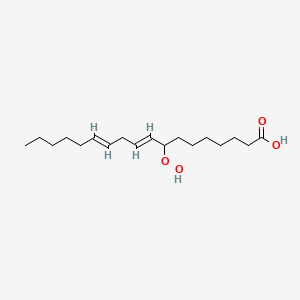
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
